Bisphenol F Glycidyl (2-Chloro-1-propanol) Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bisphenol F Glycidyl (2-Chloro-1-propanol) Ether is a complex organic compound with a unique structure that includes an epoxide group, a chlorinated carbon, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bisphenol F Glycidyl (2-Chloro-1-propanol) Ether typically involves multiple steps. One common method includes the reaction of 4-[(oxiran-2-yl)methoxy]benzyl chloride with 4-hydroxybenzyl alcohol in the presence of a base, followed by chlorination of the resulting product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Bisphenol F Glycidyl (2-Chloro-1-propanol) Ether can undergo various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: The chlorinated carbon can be reduced to form a hydroxyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide group typically yields diols, while substitution of the chlorine atom can result in various substituted derivatives.
Scientific Research Applications
Bisphenol F Glycidyl (2-Chloro-1-propanol) Ether has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s epoxide group makes it a useful tool for studying enzyme-catalyzed reactions involving epoxides.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of Bisphenol F Glycidyl (2-Chloro-1-propanol) Ether involves its interaction with molecular targets such as enzymes or receptors. The epoxide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The phenoxy group may also interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A diglycidyl ether (BADGE): Similar in structure but lacks the chlorinated carbon.
Bisphenol F diglycidyl ether (BFDGE): Contains two epoxide groups but differs in the positioning of the phenoxy groups.
Epichlorohydrin: A simpler compound with a single epoxide group and a chlorinated carbon.
Uniqueness
Bisphenol F Glycidyl (2-Chloro-1-propanol) Ether is unique due to its combination of an epoxide group, a chlorinated carbon, and a phenoxy group. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in research and industry.
Properties
IUPAC Name |
2-chloro-3-[4-[[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClO4/c20-16(10-21)11-22-17-5-1-14(2-6-17)9-15-3-7-18(8-4-15)23-12-19-13-24-19/h1-8,16,19,21H,9-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNXTUKUDSTFCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)CC3=CC=C(C=C3)OCC(CO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80772975 |
Source
|
Record name | 2-Chloro-3-[4-({4-[(oxiran-2-yl)methoxy]phenyl}methyl)phenoxy]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80772975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194672-61-2 |
Source
|
Record name | 2-Chloro-3-[4-({4-[(oxiran-2-yl)methoxy]phenyl}methyl)phenoxy]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80772975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.